9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with fluorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring followed by the construction of the quinazoline ring system. Key steps may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for developing new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline rings play a crucial role in binding to these targets, modulating their activity. The fluorophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazoline derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties. For example:
9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure with a chlorine substituent instead of fluorine.
9-(4-methoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: Similar structure with a methoxy group instead of fluorine.
These comparisons highlight the uniqueness of 9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
The compound 9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to introduce the fluorophenyl and methylphenyl groups. The details of these synthetic pathways can be found in specialized chemical literature.
Pharmacological Properties
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the triazole moiety may enhance its efficacy by improving solubility and bioavailability.
- Antibacterial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve inhibition of bacterial cell division proteins.
- Antiviral Activity : Some derivatives have demonstrated antiviral properties against specific viruses, suggesting that modifications in the structure can lead to enhanced activity against viral pathogens.
Biological Activity Data
Biological Activity | Test Organism/Cell Line | IC50/MIC Values | Reference |
---|---|---|---|
Anticancer | HeLa Cells | 30.98 µM | |
Antibacterial | Staphylococcus aureus | 1 × 10^-6 mg/mL | |
Antiviral | H5N1 Virus | 91.2% inhibition |
Case Studies
- Anticancer Efficacy : In a study evaluating various quinazoline derivatives, the compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin. This suggests a promising avenue for further development in cancer therapy.
- Antibacterial Mechanism : Research focused on the antibacterial properties revealed that this compound targets the FtsZ protein in bacteria, which is crucial for cell division. This mode of action is similar to other known antibacterial agents but with improved efficacy due to structural modifications.
- Antiviral Studies : The antiviral activity was assessed against H5N1 virus strains, where derivatives showed high inhibition rates with low cytotoxicity profiles. This indicates a favorable therapeutic index for potential antiviral applications.
Properties
Molecular Formula |
C22H19FN4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19FN4O/c1-13-4-2-3-5-17(13)15-10-18-20(19(28)11-15)21(14-6-8-16(23)9-7-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
QFWQONAGRASPHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.